molecular formula C7H9ClN2 B3274310 (2-Chloro-3-methylphenyl)hydrazine CAS No. 60481-39-2

(2-Chloro-3-methylphenyl)hydrazine

Cat. No.: B3274310
CAS No.: 60481-39-2
M. Wt: 156.61 g/mol
InChI Key: ONBWHERHNNJUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of its Role in Organic Chemistry Research

The story of (2-Chloro-3-methylphenyl)hydrazine is intrinsically linked to the broader history of phenylhydrazines and one of the most famous name reactions in organic chemistry. The journey began in 1875 when German chemist Hermann Emil Fischer first reported the synthesis of phenylhydrazine (B124118). ijarsct.co.in This discovery was monumental, not just for the characterization of a new class of compounds, but for the synthetic possibilities it unlocked.

A few years later, in 1883, Fischer discovered that heating phenylhydrazones—compounds formed by the condensation of phenylhydrazines with aldehydes or ketones—in the presence of an acid catalyst led to the formation of indoles. wikipedia.orgbyjus.comsharif.edu This reaction, now universally known as the Fischer indole (B1671886) synthesis, became one of the most important and widely used methods for synthesizing the indole ring system. wikipedia.orgbyjus.com The development and application of variously substituted phenylhydrazines, including this compound, evolved from this foundational discovery. Researchers began exploring how different substituents on the phenyl ring influence the reaction's outcome, leading to a vast library of tailored indole derivatives with diverse properties and applications.

Significance as a Versatile Synthetic Precursor and Reagent

The primary significance of this compound lies in its role as a key precursor in the Fischer indole synthesis. wikipedia.org This reaction provides a powerful and versatile route to 7-chloro-8-methyl-substituted indoles, which are valuable scaffolds in medicinal chemistry.

The process begins with the condensation of this compound with an aldehyde or ketone to form the corresponding (2-chloro-3-methylphenyl)hydrazone. byjus.com This intermediate is often not isolated. byjus.com Under acidic conditions, the hydrazone undergoes a complex, multi-step rearrangement. The reaction involves the isomerization of the hydrazone to its enamine tautomer, followed by a byjus.combyjus.com-sigmatropic rearrangement, which is the key bond-forming step. Subsequent cyclization and elimination of an ammonia (B1221849) molecule yield the final aromatic indole product. wikipedia.org

When this compound reacts with a simple ketone like acetone, the resulting product is 7-Chloro-2,3,8-trimethyl-1H-indole. The reaction demonstrates the compound's utility in creating specific, substituted indole structures that would be difficult to access through other synthetic routes.

Table 1: Representative Fischer Indole Synthesis using this compound

Reactant 1 Reactant 2 Catalyst/Conditions Product
This compound Acetone Acid catalyst (e.g., HCl, ZnCl₂), Heat 7-Chloro-2,8-dimethyl-1H-indole

This table presents illustrative examples of the Fischer indole synthesis. Specific yields and optimal conditions can vary based on the chosen catalyst and reaction parameters.

Current Research Frontiers and Unaddressed Challenges in its Chemistry

While the Fischer indole synthesis is over a century old, research continues to refine and improve its application, addressing long-standing challenges. wikipedia.org One of the most significant challenges has been the harsh conditions—typically strong acids and high temperatures—required for the reaction, which can limit its compatibility with sensitive functional groups and raise environmental concerns. sharif.eduorganic-chemistry.org

A major frontier in current research is the development of more sustainable and "green" methodologies. For instance, recent studies have explored mechanochemical approaches, where the reaction is carried out by grinding the solid reactants together, often with a solid acid catalyst. organic-chemistry.org This solvent-free method can lead to high yields under milder conditions, reducing waste and energy consumption. organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-3-methylphenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5-3-2-4-6(10-9)7(5)8/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBWHERHNNJUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601296929
Record name (2-Chloro-3-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60481-39-2
Record name (2-Chloro-3-methylphenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60481-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-3-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 2 Chloro 3 Methylphenyl Hydrazine

Classical Approaches to Arylhydrazine Synthesis

Traditional methods for preparing arylhydrazines have been foundational in organic chemistry. These routes, while effective, often involve harsh conditions and the generation of significant waste streams.

Diazotization-Reduction Routes and Their Modifications

The most conventional pathway to (2-Chloro-3-methylphenyl)hydrazine begins with the corresponding aniline (B41778), 2-chloro-3-methylaniline (B1589733). This multi-step process involves the formation of a diazonium salt, followed by a reduction step. byjus.com

The process commences with the diazotization of 2-chloro-3-methylaniline, typically using sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to form the intermediate 2-chloro-3-methylbenzenediazonium chloride. spcmc.ac.inmasterorganicchemistry.com The highly reactive nature of diazonium salts necessitates their immediate use in the subsequent step. nih.gov

The reduction of the diazonium salt is the critical step in forming the hydrazine (B178648). A variety of reducing agents can be employed. The classical approach often uses stannous chloride (SnCl₂) in concentrated HCl. byjus.com An alternative, which avoids the use of heavy metals, employs sodium sulfite (B76179) or sodium pyrosulfite. google.com For example, a patented procedure for the synthesis of 2-chlorophenylhydrazine involves reduction with sodium pyrosulfite at a controlled pH of 7-9 and a temperature of 10-35 °C. google.com The resulting hydrazine is typically isolated as its hydrochloride salt due to its greater stability.

Table 1: Representative Conditions for Diazotization-Reduction

Step Reagents Solvent Temperature Key Considerations
Diazotization 2-Chloro-3-methylaniline, NaNO₂, HCl Water 0–5 °C Slow addition of nitrite solution is crucial to control the exothermic reaction.
Reduction SnCl₂·2H₂O or Na₂S₂O₅ Conc. HCl or Water 0–25 °C The diazonium salt solution is added slowly to the reducing agent solution.

| Isolation | Salting out / Filtration | Water | Room Temp. | Product is typically isolated as the more stable hydrochloride salt. |

Nucleophilic Substitution Reactions for Hydrazine Formation

Another classical approach is the direct formation of the C-N bond via nucleophilic aromatic substitution (SNAr). This method involves the reaction of an aryl halide with hydrazine hydrate (B1144303) (N₂H₄·H₂O). For this to be effective, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions to the leaving group (the halogen). ccsenet.orgsemanticscholar.orgresearchgate.net

In the case of this compound, a potential precursor would be 1,2-dichloro-3-methylbenzene. nih.gov However, the benzene (B151609) ring in this precursor is not strongly activated, making nucleophilic substitution challenging. The reaction would likely require forcing conditions, such as high temperatures and pressures, and may lead to a mixture of products due to potential reaction at either chlorine atom. A relevant patent for the synthesis of 3-chloro-2-hydrazinopyridine (B1363166) describes the reaction of 2,3-dichloropyridine (B146566) with a four-fold excess of hydrazine hydrate in refluxing ethanol (B145695) for 72 hours, highlighting the demanding conditions required for such transformations on adjacent di-chloro systems. google.com

Table 2: Challenges in Nucleophilic Substitution for this compound

Factor Challenge Potential Solution
Substrate Activity The phenyl ring is not activated by strong electron-withdrawing groups. Use of high temperatures, high pressure, or aprotic polar solvents (e.g., DMSO) to facilitate the reaction. semanticscholar.org
Selectivity Potential for substitution at either C1 or C2 chlorine on 1,2-dichloro-3-methylbenzene. Selectivity can be difficult to control, leading to isomeric impurities.

| Over-reaction | The product hydrazine can potentially react further to form diarylhydrazines. | Use of a large excess of hydrazine. |

Modern Catalytic Synthetic Strategies

Advances in organometallic chemistry have led to the development of powerful catalytic methods for C-N bond formation, offering milder conditions and broader substrate scope compared to classical approaches.

Palladium-Catalyzed C-N Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern synthesis for forming C-N bonds. cmu.edu This methodology can be applied to the synthesis of arylhydrazines by coupling an aryl halide or triflate with hydrazine or a protected hydrazine equivalent. wikipedia.orgjk-sci.com

The synthesis of this compound via this route would involve the reaction of a suitable precursor, such as 2-bromo-1-chloro-3-methylbenzene or 1-chloro-2-iodo-3-methylbenzene, with hydrazine. The catalytic system typically consists of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base. The choice of ligand is critical, with bulky, electron-rich phosphines like (o-biphenyl)P(t-Bu)₂ proving highly effective for the amination of challenging aryl chlorides. cmu.edu

Table 3: Typical Components of a Palladium-Catalyzed Hydrazination System

Component Examples Role
Aryl Halide 2-Bromo-1-chloro-3-methylbenzene Electrophilic partner
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ Catalyst precursor
Ligand (o-biphenyl)P(t-Bu)₂, XPhos, SPhos Promotes oxidative addition and reductive elimination
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ Activates the hydrazine nucleophile

| Solvent | Toluene, Dioxane, THF | Reaction medium |

Copper-Catalyzed Hydrazination Protocols

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, represent a more economical alternative to palladium-based systems. These methods can be used to couple aryl halides with various nitrogen nucleophiles, including hydrazides. The synthesis of N-aryl hydrazides via copper-catalyzed coupling of aryl iodides with N-Boc hydrazine has been reported, providing a viable route to protected arylhydrazines which can be subsequently deprotected.

A typical protocol involves a copper(I) source, such as CuI, a ligand (often a diamine or phenanthroline derivative), a base, and a suitable solvent. While less common than palladium catalysis for this specific transformation, copper catalysis offers a cost-effective and efficient alternative, particularly for reactions involving aryl iodides and bromides.

Green and Sustainable Catalytic Approaches

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. Several modifications to the synthesis of arylhydrazines align with these goals.

Heavy-Metal-Free Reduction: In the classical diazotization-reduction sequence, toxic tin-based reducing agents can be replaced with greener alternatives. The use of L-ascorbic acid (Vitamin C) has been demonstrated as an effective, environmentally benign reductant for diazonium salts in aqueous media. nih.gov

Flow Chemistry: The synthesis and use of diazonium salts pose significant safety risks, especially on a large scale, due to their potential instability. Flow chemistry offers a safer alternative by generating and consuming the diazonium intermediate continuously in a small-volume reactor, minimizing the amount of hazardous material present at any given time. nih.gov

Aqueous Reaction Media: The development of water-soluble ligands and catalysts allows some catalytic C-N coupling reactions to be performed in water, reducing the reliance on volatile organic solvents.

By integrating these greener modifications, the synthesis of this compound can be made safer, more efficient, and more environmentally sustainable.

Advanced Reaction Engineering for Enhanced Synthesis

Modern synthetic chemistry has moved beyond traditional batch reactors to embrace more sophisticated engineering techniques. These methods offer superior control over reaction parameters, leading to enhanced product quality, higher yields, and improved safety profiles.

Continuous flow synthesis has emerged as a powerful alternative to traditional batch processing for the production of phenylhydrazines and their derivatives. patsnap.comgoogle.com In this methodology, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs. This approach offers several advantages, including superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety by minimizing the volume of hazardous intermediates at any given moment. patsnap.comrsc.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Phenylhydrazines

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction TimeSeveral hours≤ 20 minutes patsnap.com
Production EfficiencyLowHigh
Product PurityVariable, often requires extensive purificationHigh, due to minimized side reactions rsc.org
SafetyHigher risk due to large volumes of reagentsImproved, small reaction volumes rsc.org
Process ControlLimited control over exothermsPrecise control of temperature and residence time

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions directly and efficiently. researchgate.net This technique can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. researchgate.netthepharmajournal.com For instance, the condensation of hydrazine derivatives with other organic molecules, a common step in related syntheses, is significantly accelerated under microwave irradiation. thepharmajournal.comresearchgate.net The synthesis of "2-Chloro-N-p-tolylacetamide" from p-toluidine, a compound with structural similarities to the precursor of this compound, saw reaction times drop from 5-6 hours to just 5-10 minutes with yields between 50-80%. researchgate.net This suggests that the reaction of 2-chloro-3-methylaniline with a hydrazine source could be similarly enhanced.

The move towards greener synthesis protocols has popularized solvent-free and neoteric solvent systems. Solvent-free, or mechanochemical, reactions are performed by grinding or milling solid reactants together, often without any liquid medium. researchgate.net This approach is eco-friendly, simple, and can lead to pure, unsolvated products with high reproducibility and short reaction times. researchgate.net The synthesis of p-nitrophenyl hydrazones and methyl hydrazine sulfate (B86663) has been successfully demonstrated under solvent-free conditions, indicating the potential applicability of this technique for producing this compound. researchgate.netgoogle.com

Neoteric solvents, such as water or deep eutectic solvents, offer environmentally benign alternatives to volatile organic compounds. Water, in particular, is an attractive solvent for its low cost and safety. Sonochemical syntheses of pyrazole (B372694) derivatives have been effectively carried out in aqueous media. nih.gov Activated amides have also been shown to react with hydrazine in an aqueous environment at room temperature to yield acyl hydrazides, demonstrating the feasibility of using water for hydrazine-based reactions. organic-chemistry.org

Optimization of Reaction Conditions and Yields

Achieving high yield and purity in the synthesis of this compound hinges on the careful optimization of various reaction parameters.

Systematic studies of reaction parameters are crucial for maximizing the efficiency of synthesizing substituted phenylhydrazines. The direct reaction of a substituted chlorobenzene (B131634) with hydrazine hydrate is a common synthetic route. google.com

Temperature: The reaction temperature significantly influences the reaction rate and selectivity. For the reaction of substituted chlorobenzenes with hydrazine, temperatures typically range from 60°C to 160°C, with an optimal range often cited as 100°C to 120°C. google.comgoogle.com In a related synthesis of 3-chloro-2-hydrazinopyridine, a reflux temperature of 130°C was employed for 10 hours. google.com

Stoichiometry: The molar ratio of reactants is a critical factor. An excess of hydrazine or hydrazine hydrate is generally used to drive the reaction towards completion and minimize the formation of diaryl hydrazine by-products. Ratios of 3 to 7 moles of hydrazine hydrate per mole of the substituted chlorobenzene are often employed. google.com

Concentration and Pressure: The concentration of reactants can affect reaction kinetics. While many syntheses are performed under atmospheric pressure, in cases where the reaction temperature exceeds the boiling point of the solvent or reactant, the reaction can be carried out under elevated pressure (typically 1 to 30 bar) to maintain the liquid phase. google.com

Table 2: Optimized Parameters for Substituted Phenylhydrazine (B124118) Synthesis

ParameterTypical Range/ValueReference
Temperature60 - 160 °C (Optimal: 100 - 120 °C) google.comgoogle.com
PressureAtmospheric or 1 - 30 bar (if needed) google.com
Hydrazine/Substrate Molar Ratio3:1 to 7:1 google.com
SolventN,N-dimethylformamide, Alcohols, Water google.comgoogle.com

The use of transition metal catalysts is a cornerstone of modern organic synthesis, enabling reactions under milder conditions with higher selectivity. For the synthesis of aryl hydrazines, palladium- and nickel-catalyzed cross-coupling reactions are particularly relevant. organic-chemistry.org

Palladium Catalysis: Palladium complexes with specialized ligands, such as MOP-type ligands, have been used for the intermolecular N-arylation of hydrazides with aryl halides. These systems exhibit good yields and tolerate a wide range of functional groups. organic-chemistry.org

Nickel Catalysis: A Ni(II)-bipyridine complex has been shown to catalyze the photochemical C-N coupling of aryl chlorides with hydrazides, offering a pathway that avoids more expensive palladium catalysts. organic-chemistry.org

Advanced Catalyst Concepts: Research into dual-atom catalysts (DACs) and nanostructured materials offers a glimpse into the future of catalyst design. researchgate.netacs.org Heterometallic DACs, such as NiCo, can enhance reactions involving hydrazine by optimizing the adsorption of intermediates and lowering activation energies. researchgate.net Similarly, catalysts featuring high-density nanotwin structures, like certain Ni-Zn alloys, have demonstrated exceptional activity in hydrazine oxidation reactions, a principle that can inform the design of catalysts for synthesis. acs.org The synergistic effect between two adjacent metal atoms in DACs and the unique strain states in nanotwinned materials represent promising strategies for developing highly efficient and cost-effective catalysts for the synthesis of this compound. researchgate.netacs.org

Reactivity, Derivatization, and Mechanistic Investigations of 2 Chloro 3 Methylphenyl Hydrazine

Condensation Reactions with Carbonyl Compounds

The reaction between hydrazines and carbonyl compounds (aldehydes and ketones) is a fundamental transformation in organic chemistry, typically proceeding under acidic catalysis. researchgate.net This condensation reaction is simple, high-yielding, and forms the basis for creating a C=N double bond, leading to the formation of hydrazones. researchgate.netnih.gov

(2-Chloro-3-methylphenyl)hydrazine reacts with aldehydes and ketones to form the corresponding (2-chloro-3-methylphenyl)hydrazones. wikipedia.orgbyjus.com This reaction is a classic condensation where the nucleophilic terminal nitrogen atom of the hydrazine (B178648) attacks the electrophilic carbonyl carbon. The subsequent elimination of a water molecule yields the hydrazone, a class of compounds analogous to Schiff bases. researchgate.netresearchgate.netscience.gov The reaction is often catalyzed by a small amount of acid, such as hydrochloric acid or acetic acid, to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. researchgate.netresearchgate.net

The general mechanism involves two key steps:

Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of this compound attacks the carbonyl carbon, leading to a tetrahedral intermediate.

Dehydration: The intermediate undergoes dehydration, typically acid-catalyzed, to eliminate a molecule of water and form the C=N double bond characteristic of a hydrazone. researchgate.net

These hydrazones are stable compounds and often serve as crucial intermediates for the synthesis of more complex heterocyclic structures. nih.gov

Table 1: Examples of Hydrazone Formation from this compound

Carbonyl Compound Resulting Hydrazone
Acetone Acetone N-(2-chloro-3-methylphenyl)hydrazone
Benzaldehyde Benzaldehyde N-(2-chloro-3-methylphenyl)hydrazone
Cyclohexanone (B45756) Cyclohexanone N-(2-chloro-3-methylphenyl)hydrazone

This table is illustrative of the general reaction and does not represent specific experimental data from the sources.

One of the most significant applications of arylhydrazines, including this compound, is the Fischer indole (B1671886) synthesis. wikipedia.orgbyjus.commdpi.com This powerful reaction, discovered by Emil Fischer in 1883, produces indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.comthermofisher.com The synthesis can be performed as a one-pot reaction without isolating the intermediate hydrazone. byjus.comthermofisher.com

The mechanism of the Fischer indole synthesis is complex and involves several steps:

Formation of the phenylhydrazone from this compound and a carbonyl compound. wikipedia.orgbyjus.com

Tautomerization of the hydrazone to its enamine (or 'ene-hydrazine') form. wikipedia.orgjk-sci.com

A researchgate.netresearchgate.net-sigmatropic rearrangement (an electrocyclic reaction) of the protonated enamine, which breaks the N-N bond and forms a new C-C bond. wikipedia.orgbyjus.com

The resulting di-imine intermediate rearomatizes.

Intramolecular cyclization occurs, followed by the elimination of an ammonia (B1221849) molecule to form the final indole ring system. wikipedia.orgjk-sci.com

Using this compound in the Fischer indole synthesis allows for the preparation of specifically substituted indoles. The substitution pattern of the final indole product is determined by the structure of both the hydrazine and the carbonyl compound. For this compound, cyclization can theoretically occur at either the C2 or C6 position of the phenyl ring relative to the hydrazine group. However, the existing substituents (chloro and methyl groups) will direct the cyclization, leading to the formation of 7-chloro-6-methyl- or 5-chloro-6-methyl-substituted indoles, depending on the specific reaction conditions and the nature of the carbonyl partner.

Table 2: Potential Indole Products from Fischer Synthesis with this compound

Carbonyl Compound Potential Indole Product(s)
Pyruvic acid 7-Chloro-6-methylindole-2-carboxylic acid
Acetone 2,7-Dichloro-3,6-dimethylindole (if cyclization occurs towards C2) or 2,5-dichloro-3,6-dimethylindole (if cyclization occurs towards C6)

This table illustrates potential products based on the established mechanism of the Fischer indole synthesis.

Cyclocondensation Reactions for Heterocyclic Scaffolds

This compound is a key precursor for synthesizing various nitrogen-containing heterocyclic scaffolds through cyclocondensation reactions. In these reactions, the hydrazine moiety acts as a binucleophile, reacting with molecules containing two electrophilic sites to form stable ring structures.

Pyrazoles and their derivatives are widely synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govnih.govorganic-chemistry.orggoogle.commdpi.com this compound can react with compounds like β-ketoesters, malonic esters, or acetylacetone (B45752) to yield substituted pyrazoles and pyrazolones. orientjchem.orgbeilstein-journals.org

The reaction with a β-ketoester, such as ethyl acetoacetate (B1235776), is a classic method for producing pyrazolones. orientjchem.org The reaction proceeds via initial formation of a hydrazone at the more reactive ketone carbonyl, followed by intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the ester carbonyl, with subsequent elimination of ethanol (B145695). This would yield 1-(2-chloro-3-methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one.

Similarly, reaction with a 1,3-diketone like acetylacetone would lead to the formation of a substituted pyrazole (B372694), in this case, 1-(2-chloro-3-methylphenyl)-3,5-dimethyl-1H-pyrazole. The regioselectivity of the initial condensation can be influenced by the differing reactivity of the two carbonyl groups and the reaction conditions.

Table 3: Pyrazole and Pyrazolone (B3327878) Synthesis using this compound

Reagent Heterocyclic Product
Ethyl acetoacetate 1-(2-Chloro-3-methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one
Acetylacetone (2,4-Pentanedione) 1-(2-Chloro-3-methylphenyl)-3,5-dimethyl-1H-pyrazole

This table illustrates expected products from established cyclocondensation reactions.

Triazole rings can be synthesized using hydrazine derivatives through several established methods. The Einhorn–Brunner reaction, for instance, involves the condensation of a hydrazine with diacylamines to form 1,2,4-triazoles. scispace.comresearchgate.net this compound could react with a diacylamine like N-formylbenzamide to produce a substituted 1,2,4-triazole.

Another common route is the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide. scispace.comresearchgate.net While this does not directly use the hydrazine, this compound can be first converted to the corresponding acyl hydrazide for this purpose.

Modern methods for 1,2,3-triazole synthesis often involve [3+2] cycloaddition reactions, for example, between an azide (B81097) and an alkyne (Huisgen cycloaddition) or the reaction of hydrazones with specific partners. organic-chemistry.orgbeilstein-journals.orgfrontiersin.org this compound can be a precursor to hydrazones that undergo further reactions to form triazoles. nih.gov

The synthesis of tetrazoles from hydrazines is less direct. Tetrazoles are typically formed from the reaction of nitriles with azides or from the cyclization of imidoyl azides. However, hydrazine derivatives can be incorporated into more complex starting materials that are then converted to tetrazoles.

Quinoxalines are bicyclic heterocycles typically synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. While this compound is not a direct precursor in the most common quinoxaline (B1680401) synthesis, its derivatives can be used. For example, 2-chloroquinoxaline (B48734) can undergo nucleophilic substitution with hydrazine hydrate (B1144303) or substituted hydrazines to form hydrazinoquinoxalines, which are versatile intermediates for further derivatization. researchgate.netripublication.com

The synthesis of benzodiazepines can involve hydrazine derivatives. For instance, 7-chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine can be prepared by reacting the corresponding 2-thiono- or 2-mercapto-benzodiazepine with hydrazine hydrate. prepchem.com Furthermore, various 2,3-benzodiazepine derivatives can be synthesized and subsequently modified, with some synthetic routes potentially accommodating the use of substituted hydrazines for building parts of the heterocyclic system or for derivatization. nih.gov Hybrid molecules incorporating both a benzodiazepine (B76468) and a triazole ring have been synthesized, often using click chemistry, where a hydrazine-derived precursor could potentially be employed. nih.gov

Quinolines and Related Fused Heterocycles Synthesis

The synthesis of quinolines and related fused heterocycles often involves the condensation of hydrazines with suitable precursors. For instance, a general and widely used method is the reaction of substituted hydrazines with β-ketoesters or α,β-unsaturated ketones. Another common route involves the reaction of hydrazines with 2-chloro-3-formylquinolines to form hydrazones, which can then be cyclized to various heterocyclic systems. While these are established methods, specific examples detailing the use of this compound in these synthetic routes are not documented in the reviewed literature. The reactivity of the hydrazine would be expected to follow general principles, but the specific influence of the 2-chloro and 3-methyl substituents on the reaction yields, regioselectivity, and reaction kinetics remains uninvestigated.

Electrophilic and Nucleophilic Reactions

Substitutions on the Aryl Moiety

Electrophilic aromatic substitution reactions on phenylhydrazine and its derivatives are influenced by the activating and directing effects of the hydrazine and other substituents on the aromatic ring. The hydrazine group (-NHNH2) is an activating group and directs incoming electrophiles to the ortho and para positions. In the case of this compound, the interplay between the directing effects of the chloro, methyl, and hydrazine groups would determine the regioselectivity of electrophilic substitution. However, specific studies on reactions such as nitration, halogenation, or Friedel-Crafts alkylation or acylation of this compound are not reported.

Reactivity at the Hydrazine Nitrogen Atoms

The nitrogen atoms of the hydrazine moiety are nucleophilic and can react with various electrophiles. researchgate.net The reactivity of each nitrogen atom can be influenced by steric and electronic factors. Generally, the terminal nitrogen (β-nitrogen) is more nucleophilic and less sterically hindered. Reactions such as acylation, alkylation, and condensation with carbonyl compounds to form hydrazones are characteristic of hydrazines. While these are fundamental reactions, specific kinetic and mechanistic data for this compound are absent from the available literature.

Transition Metal-Mediated and Catalyzed Transformations

Coupling Reactions (e.g., C-C, C-N Bond Formations)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. Hydrazones derived from hydrazines are known to participate in various palladium-catalyzed reactions. For instance, the palladium-catalyzed coupling of hydrazine with aryl halides is a known method for the synthesis of aryl hydrazines. However, specific studies detailing the participation of this compound or its derivatives in such coupling reactions are not described in the surveyed scientific reports.

Metal Complexation and Coordination Chemistry

Hydrazines and their derivatives, particularly hydrazones, are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The coordination can occur through one or both nitrogen atoms of the hydrazine moiety, and in the case of hydrazones, the imine nitrogen and other donor atoms can also be involved. These metal complexes are of interest for their potential catalytic and biological activities. Despite the general interest in the coordination chemistry of hydrazine-derived ligands, there is no specific information available on the synthesis, structural characterization, or properties of metal complexes involving this compound as a ligand.

Elucidation of Reaction Mechanisms and Intermediates

The investigation of reaction mechanisms for compounds like this compound is crucial for understanding their reactivity and for optimizing their use in synthetic chemistry. A primary example of a well-studied reaction involving phenylhydrazines is the Fischer indole synthesis.

The Fischer indole synthesis is a classic organic reaction that converts a phenylhydrazine and an aldehyde or ketone into an indole in the presence of an acid catalyst. wikipedia.orgtestbook.combyjus.comname-reaction.com The mechanism of this reaction has been extensively studied and is generally accepted to proceed through a series of well-defined intermediates. wikipedia.orgmdpi.com

The reaction begins with the formation of a phenylhydrazone from the condensation of the phenylhydrazine with the carbonyl compound. This is followed by tautomerization to an enamine or 'ene-hydrazine'. wikipedia.orgmdpi.com The key step is a testbook.comtestbook.com-sigmatropic rearrangement of the protonated ene-hydrazine, which leads to the formation of a di-imine intermediate after breaking the N-N bond. wikipedia.orgbyjus.comname-reaction.com Subsequent cyclization and elimination of ammonia then yield the final indole product. wikipedia.orgbyjus.com

Kinetic Studies and Reaction Pathway Mapping

Kinetic studies of the Fischer indole synthesis have provided valuable insights into the reaction pathway. The rate-determining step is generally considered to be the testbook.comtestbook.com-sigmatropic rearrangement. mdpi.com The nature and position of substituents on the phenylhydrazine ring can significantly influence the rate and outcome of the reaction.

For this compound, the electronic effects of the chloro and methyl groups are expected to play a role. The electron-withdrawing nature of the chlorine atom can affect the basicity of the nitrogen atoms and the electron density of the aromatic ring, which in turn can influence the rate of the key rearrangement step. Conversely, the electron-donating methyl group can have an opposing effect. Computational studies on substituted phenylhydrazones have shown that electron-donating groups can lower the activation energy for the rearrangement. nih.gov

The regioselectivity of the cyclization can also be affected by the substituents. In the case of unsymmetrical ketones, two different indole products can be formed. The choice of acid catalyst and reaction conditions can also influence the reaction pathway and the ratio of products formed. sharif.edu For instance, in some cases of substituted phenylhydrazones, "abnormal" products can be formed where a substituent is eliminated and replaced by a halogen from the acid catalyst. nih.gov

Identification and Characterization of Transient Species

The direct observation and characterization of transient species are essential for confirming reaction mechanisms. In the context of reactions involving this compound, several types of transient species could be relevant.

In the Fischer indole synthesis, the key intermediates such as the ene-hydrazine and the di-imine are transient species. wikipedia.orgbyjus.com While often not isolated, their existence is supported by isotopic labeling studies and the isolation of products from "interrupted" Fischer indolization reactions. wikipedia.orgnih.govacs.org

In the realm of radical reactions, the hydrazinyl radical and the (2-chloro-3-methylphenyl) radical would be key transient species. These highly reactive intermediates are typically studied using specialized spectroscopic techniques.

Electron Spin Resonance (ESR) Spectroscopy: ESR is a powerful technique for the detection and characterization of radical species. libretexts.orgslideshare.net It can provide information about the electronic structure of the radical and its interaction with neighboring magnetic nuclei. Studies on radical cations of hydrazine derivatives have been successfully carried out using ESR, allowing for the determination of electron transfer rates between hydrazine units. capes.gov.br The ESR spectrum of the (2-chloro-3-methylphenyl) radical would be expected to show hyperfine coupling to the remaining protons on the aromatic ring, providing a fingerprint for its identification.

Chemically Induced Dynamic Nuclear Polarization (CIDNP): CIDNP is another valuable technique for studying radical reactions. researchgate.net It manifests as enhanced absorption or emission signals in the NMR spectra of the reaction products that are formed from radical pair intermediates. The observation of CIDNP effects provides strong evidence for the involvement of radical pathways. Photo-CIDNP studies have been used to elucidate the mechanisms of complex biochemical processes involving free radicals. researchgate.netresearchgate.net

Table 2: Spectroscopic Techniques for Characterizing Transient Species in Hydrazine Reactions

Spectroscopic TechniqueTransient Species DetectedInformation Obtained
Electron Spin Resonance (ESR)Radical cations, Hydrazinyl radicals, Aryl radicalsElectronic structure, Hyperfine coupling constants, g-value libretexts.orgslideshare.netmdpi.com
Chemically Induced Dynamic Nuclear Polarization (CIDNP)Radical pairsMechanistic pathways, Identification of radical precursors to products researchgate.netresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Precursor in Complex Heterocyclic Compound Synthesis

The true synthetic utility of (2-Chloro-3-methylphenyl)hydrazine is most evident in its role as a precursor to a wide array of heterocyclic systems. These ring structures are fundamental cores of many pharmaceuticals, agrochemicals, and functional materials.

The synthesis of indole (B1671886) rings, a ubiquitous scaffold in natural products and medicinal chemistry, is readily achieved using this compound via the Fischer indole synthesis . nih.govyoutube.com This classic reaction involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. The reaction proceeds through a phenylhydrazone intermediate, which undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole nucleus. nih.govsigmaaldrich.com When this compound is reacted with a ketone, two isomeric indole products are possible depending on the direction of the cyclization. For example, reaction with cyclohexanone (B45756) would yield regioisomeric chlorinated and methylated tetrahydrocarbazoles.

Similarly, this hydrazine (B178648) is a key starting material for carbazole frameworks. The Borsche–Drechsel cyclization is a well-established method for synthesizing tetrahydrocarbazoles, which are precursors to fully aromatic carbazoles. wikipedia.orgresearchgate.net This reaction involves the acid-catalyzed cyclization of a cyclohexanone arylhydrazone, which can be formed in situ from this compound and cyclohexanone. wikipedia.orgresearchgate.net The resulting tetrahydrocarbazole can then be dehydrogenated to afford the corresponding substituted carbazole, a privileged structure in materials science, particularly for organic electronics. nih.govresearchgate.net

Reaction NameReactant 2Resulting Scaffold
Fischer Indole SynthesisAldehyde or Ketone (e.g., Acetone)Substituted Indole
Borsche-Drechsel CyclizationCyclohexanoneSubstituted Tetrahydrocarbazole

This compound is an essential precursor for the synthesis of pyrazole (B372694) and pyrazolone (B3327878) rings, which are core components in many pharmaceuticals and agrochemicals. The most common method is the Knorr pyrazole synthesis , which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. herts.ac.ukamericanelements.comepa.gov

For instance, reacting this compound with a β-ketoester, such as ethyl acetoacetate (B1235776), leads to the formation of a substituted pyrazolone. If a 1,3-diketone like acetylacetone (B45752) is used, a substituted pyrazole is formed. The regiochemical outcome of the reaction can be influenced by reaction conditions and the nature of the substituents on the dicarbonyl compound. sigmaaldrich.com Furthermore, this hydrazine can be employed in multicomponent reactions, such as those to form pyrano[2,3-c]pyrazoles, by reacting it with an aldehyde, malononitrile, and a β-ketoester, showcasing its utility in building complex heterocyclic systems in a single step. google.com

1,3-Dicarbonyl ReactantResulting Scaffold
Ethyl acetoacetate (β-ketoester)1-(2-Chloro-3-methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one
Acetylacetone (1,3-diketone)1-(2-Chloro-3-methylphenyl)-3,5-dimethyl-1H-pyrazole

The application of this compound extends to the synthesis of fused heterocyclic systems. Pyridazinones , which are known to possess a range of biological activities, can be synthesized by the cyclocondensation of hydrazines with γ-keto acids or their derivatives. researchgate.netgoogleapis.com The reaction of this compound with an appropriate β-aroylpropionic acid, for example, would yield a 6-aryl-2-(2-chloro-3-methylphenyl)dihydropyridazinone. googleapis.com

In the realm of quinazolines , another important class of bioactive heterocycles, this compound can act as a key nucleophile. One established route involves the reaction of a benzoxazinone (B8607429) derivative with a hydrazine. google.com For example, a 2-substituted-4H-3,1-benzoxazin-4-one can be treated with this compound to yield a 3-amino-2-substituted quinazolin-4(3H)-one, which can be further modified. This method provides a versatile entry into a variety of complex quinazoline (B50416) derivatives. researchgate.netbldpharm.com

Role in Agrochemical Research and Development (Excluding Efficacy/Toxicity)

The heterocyclic scaffolds derived from this compound are of significant interest in the agrochemical industry. The compound serves as a crucial building block for creating libraries of novel molecules for screening and for synthesizing intermediates of established pesticides.

This compound is a structurally significant synthon for intermediates used in the synthesis of modern insecticides, particularly those from the anthranilic diamide (B1670390) class. Two prominent examples of such insecticides are Chlorantraniliprole and Cyantraniliprole . nih.govnih.gov

The core structure of these potent insecticides features a substituted N-phenyl-pyrazole-5-carboxamide. nih.gov Specifically, Chlorantraniliprole contains a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide moiety linked to a 2-amino-5-chloro-N,3-dimethylbenzamide. google.comnih.gov The analogous structure in Cyantraniliprole contains a 2-amino-5-cyano-N,3-dimethylbenzamide fragment. nih.govagropages.com

The synthesis of these complex molecules involves the creation of a pyrazole ring which is then coupled to the substituted aniline (B41778) fragment. This compound is an ideal starting material for constructing the N-phenyl pyrazole core, directly introducing the required substituted phenyl ring onto the pyrazole scaffold in a single step via reactions like the Knorr synthesis. This makes it a highly valuable intermediate for producing analogs and new derivatives within this important class of agrochemicals. googleapis.com

The use of this compound in synthesizing diverse heterocyclic scaffolds like pyrazoles and indoles is a prime example of a bio-inspired approach in agrochemical development. Many natural products containing these ring systems exhibit potent biological activities. By using these proven scaffolds as a foundation, researchers can design novel synthetic molecules with potentially enhanced or more specific activities.

The anthranilic diamide insecticides, for which this compound is a relevant building block, function by targeting insect ryanodine (B192298) receptors. nih.gov The development of N-phenylpyrazole scaffolds, derived from hydrazines, represents a successful strategy in creating molecules that interact with specific biological pathways. The ability to easily generate a variety of substituted pyrazoles and other heterocycles from this compound allows for the systematic exploration of structure-activity relationships, aiding in the rational design of new, effective, and potentially safer agrochemicals. google.com

Contribution to Dye and Pigment Chemistry

The utility of this compound in the realm of color chemistry is primarily as a precursor to azo dyes and for the development of novel chromophores.

This compound serves as a key starting material for the synthesis of pyrazolone intermediates, which are crucial in the production of certain azo dyes. primachemicals.comjocpr.com The general synthesis involves a condensation reaction between a hydrazine derivative, such as this compound, and a β-ketoester like ethyl acetoacetate, to form the pyrazolone ring. primachemicals.comorientjchem.org This pyrazolone derivative then acts as a coupling component.

The subsequent step is the classic two-stage process for creating azo dyes:

Diazotization : A primary aromatic amine is treated with a nitrite (B80452) source, typically sodium nitrite in an acidic medium, to form a diazonium salt. unb.cayoutube.com

Azo Coupling : The synthesized diazonium salt is then reacted with the pyrazolone coupling component derived from this compound. researchgate.netnih.gov This reaction forms the characteristic azo linkage (-N=N-) that defines this class of dyes.

The substituents on the original hydrazine—in this case, a chloro and a methyl group—are incorporated into the final dye molecule, influencing its color, fastness, and other properties.

Table 1: General Synthesis Steps for Azo Dyes Using a Hydrazine Precursor

StepReactantsIntermediate/ProductPurpose
Pyrazolone Formation This compound + β-Ketoester (e.g., Ethyl acetoacetate)Substituted PyrazoloneCreates the coupling component. primachemicals.comorientjchem.org
Diazotization Aromatic Amine + Sodium Nitrite + AcidDiazonium SaltForms the reactive species for coupling. unb.ca
Azo Coupling Diazonium Salt + Substituted PyrazoloneAzo DyeForms the final chromophore. researchgate.netnih.gov

The development of advanced materials with specific optical properties relies on the precise design of chromophores. Pyrazolone-based azo dyes, originating from precursors like this compound, are significant in this area due to their adaptable photophysical and structural characteristics. acu.edu.in The ability to modify the chemical structure by selecting specific hydrazine precursors allows for the fine-tuning of the resulting dye's properties. primachemicals.com These structural adjustments can lead to an enhanced π-conjugated system, improved solubility, and tailored electronic spectra, making these chromophores suitable for applications in advanced materials. nih.gov

Applications in Specialty Chemicals and Functional Materials

Beyond dyes, this compound is a valuable monomer and component in the synthesis of polymers and materials for organic electronics.

This compound and its hydrochloride salt are recognized as building blocks in polymer science. bldpharm.com It is specifically noted as an organic monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous crystalline polymers with ordered structures, and the geometric and chemical properties of the monomer are critical to the framework's final characteristics. Hydrazine derivatives are well-suited for forming polymers through condensation reactions. For example, hydrazide derivatives of pyrazolones can undergo acid-catalyzed condensation and cyclization to form larger oligomeric structures like bis-pyrazolones. jocpr.com

This compound is identified as a precursor for materials exhibiting aggregation-induced emission (AIE). bldpharm.com AIE is a photophysical phenomenon where molecules that are non-emissive when dissolved become highly luminescent upon aggregation in a solid or aggregated state. This property is the opposite of the more common aggregation-caused quenching (ACQ) effect. The specific molecular structure derived from this compound facilitates the formation of compounds with AIE properties, which are highly sought after for applications in organic light-emitting diodes (OLEDs), bio-imaging, and fluorescent sensors.

Table 2: Applications in Functional Materials

Application AreaMaterial TypeRole of this compoundKey Property
Polymer Chemistry Covalent Organic Frameworks (COFs), PolymersMonomer / Building Block bldpharm.comProvides structural foundation for porous materials.
Organic Electronics AIE-active CompoundsPrecursor to the final molecule bldpharm.comInduces luminescence in the aggregated state.

Utilization in Chemo-sensing and Analytical Reagent Development

The principles of dye chemistry extend into the field of analytical chemistry, where colored compounds are used for detection. Azo dyes derived from heterocyclic precursors like pyrazolones have found applications in the development of chemosensors. nih.gov

The detection principle is based on the interaction between the analyte of interest (such as a metal ion or a specific organic molecule) and the dye molecule. This interaction perturbs the electronic structure of the chromophore, leading to a measurable change in its optical properties. This can manifest as:

A shift in the maximum absorption wavelength (color change), observable by UV-Visible spectroscopy.

A change in fluorescence intensity (quenching or enhancement).

Pyrazole-based azo dyes are known to be used in coordination chemistry, forming complexes with metal ions, a mechanism that is fundamental to many chemosensing applications. acu.edu.in The specific substituents on the dye, originating from the this compound precursor, can influence the selectivity and sensitivity of the chemosensor for a particular analyte.

Probe Design for Specific Analytes

The development of chemical probes for the detection and quantification of specific analytes is a significant area of research in analytical chemistry. These probes often rely on specific chemical reactions or binding interactions to generate a measurable signal, such as a change in color or fluorescence, in the presence of the target analyte. Hydrazine derivatives are sometimes employed in the synthesis of such probes due to the reactivity of the hydrazine functional group. However, no literature was found that specifically describes the design or application of probes synthesized from this compound for the detection of any particular analyte.

Reagent in Advanced Analytical Methods

Advanced analytical methods, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and various spectroscopic and electrochemical techniques, often utilize specific reagents for derivatization, catalysis, or as standards. Derivatization agents are used to modify analytes to improve their separation or detection. While hydrazine compounds can be used for such purposes, there is no available information to suggest that this compound is employed as a reagent in any of these advanced analytical methodologies. Searches for its use as a derivatizing agent, a component of a mobile or stationary phase in chromatography, or as a reagent in spectroscopic or electrochemical analysis did not yield any relevant results.

Advanced Analytical and Spectroscopic Approaches in Research

In-Situ Spectroscopic Monitoring of Reaction Processes and Intermediates

In-situ, or real-time, monitoring of chemical reactions offers a dynamic view of the transformation process, allowing researchers to observe the consumption of reactants, the formation of products, and the appearance of transient intermediates without the need for sampling. youtube.comyoutube.com This approach is invaluable for optimizing reaction conditions and understanding complex mechanistic pathways.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful vibrational techniques for monitoring chemical reactions in real-time. youtube.com By inserting a probe directly into the reaction vessel, changes in the concentration of functional groups can be tracked, providing a detailed profile of the reaction's progress. youtube.comnih.gov For reactions involving (2-Chloro-3-methylphenyl)hydrazine, such as the formation of hydrazones, FTIR spectroscopy can follow the disappearance of the N-H stretching and bending vibrations of the hydrazine (B178648) moiety and the C=O stretch of a carbonyl reactant, alongside the simultaneous appearance of the C=N stretching vibration of the newly formed hydrazone product. nih.gov This allows for the precise determination of reaction start and end points and can help identify reactive intermediates that may reveal the underlying mechanism. youtube.com

Raman spectroscopy, being particularly sensitive to non-polar bonds and less susceptible to interference from aqueous media, complements FTIR. It can be used to study the vibrations of the aromatic rings and other key skeletal features of this compound derivatives, offering additional data for a comprehensive mechanistic picture. nih.gov

Table 1: Key Vibrational Frequencies for Monitoring Reactions of this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Application in Reaction Monitoring
Hydrazine (N-H) Stretching 3200-3400 Disappearance indicates reactant consumption.
Carbonyl (C=O) Stretching 1680-1750 Disappearance indicates reactant consumption.
Imine (C=N) Stretching 1620-1690 Appearance indicates hydrazone product formation.

Note: Specific frequencies can vary based on molecular structure and solvent.

UV-Vis spectroscopy monitors changes in the electronic structure of molecules during a reaction. The chromophores within this compound and its derivatives, primarily the substituted benzene (B151609) ring, give rise to characteristic absorption bands corresponding to π-π* and n-π* electronic transitions. univer.kharkov.ua As a reaction proceeds, for instance in the formation of a hydrazone, the conjugation of the system is often extended. This extension typically results in a bathochromic (red) shift of the maximum absorption wavelength (λmax), moving it to a longer wavelength. researchgate.netresearchgate.net

By tracking the absorbance at specific wavelengths corresponding to the reactant and the product, a kinetic profile of the reaction can be constructed. This data is crucial for determining reaction rates and understanding how substituents on the phenyl ring influence the electronic properties and reactivity of the molecule. The stability of the resulting products in solution can also be assessed by observing if the UV-Vis spectrum changes over time. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. researchgate.net For derivatives of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular architecture.

One-dimensional ¹H and ¹³C NMR spectra provide initial, fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their integration (relative numbers), and their neighboring protons (spin-spin coupling). rsc.orgchemicalbook.com The ¹³C NMR spectrum shows the number of unique carbon atoms in the molecule.

While 1D NMR is foundational, complex structures often require 2D NMR techniques for complete assignment. mdpi.comyoutube.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

Together, these experiments allow for the precise determination of atomic connectivity and can also provide insights into the stereochemistry of the molecule, for example, by distinguishing between E and Z isomers in hydrazone derivatives. nih.gov

Table 2: Representative NMR Data for a Substituted Phenylhydrazine (B124118) Derivative

Technique Information Provided Example Application
¹H NMR Proton environment, multiplicity, integration Identifies aromatic, methyl, and N-H protons.
¹³C NMR Unique carbon environments Distinguishes aromatic, methyl, and imine carbons.
COSY H-H correlations (2-3 bonds) Establishes connectivity within the aromatic ring.
HSQC Direct C-H correlations (1 bond) Assigns specific protons to their attached carbons.

| HMBC | Long-range C-H correlations (2-3 bonds) | Confirms the link between the phenyl ring and the hydrazine side chain. |

While solution NMR provides information about molecules in their solvated state, solid-state NMR (ssNMR) is uniquely suited to study the structure and dynamics of molecules in their crystalline or amorphous solid forms. google.comresearchgate.net For derivatives of this compound, ssNMR can be used to:

Identify and characterize different polymorphic forms (polymorphs), which may have distinct physical properties.

Determine the conformation of the molecule in the solid state, which can be influenced by crystal packing forces.

Probe intermolecular interactions, such as hydrogen bonding, which are critical to the crystal structure.

Solid-state NMR is particularly valuable when single crystals suitable for X-ray diffraction cannot be obtained. durham.ac.uk It provides data on parameters like ¹³C chemical shifts and bond lengths that can be compared to computational models. durham.ac.uk

Mass Spectrometry for Reaction Intermediate Identification and Product Confirmation

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and can provide structural information through analysis of fragmentation patterns. mdpi.com

In the context of reactions involving this compound, MS is essential for:

Product Confirmation: Following a synthesis, techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the molecular weight of the desired product. The detection of the molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated mass of the target molecule provides strong evidence of its formation. massbank.eu

Intermediate Identification: By analyzing the reaction mixture at different time points, MS can detect the presence of short-lived intermediates, offering valuable clues about the reaction mechanism.

Structural Analysis: High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule from its exact mass. Furthermore, the fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint that can help to confirm the proposed structure.

Table 3: Application of Mass Spectrometry in the Analysis of a Hypothetical Reaction Product

Analytical Data Finding Interpretation
Molecular Ion Peak (m/z) 248.0510 Confirms the molecular weight of the target hydrazone.
High-Resolution MS C₁₄H₁₁ClN₂O Determines the exact elemental formula.

| Key Fragmentation Peaks | m/z values corresponding to the loss of specific groups | Provides evidence for the connectivity of the phenyl, chloro, methyl, and hydrazone moieties. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy. When applied to this compound (C₇H₉ClN₂), HRMS would provide a highly precise mass measurement of its molecular ion. This measurement allows for the unambiguous determination of its elemental formula, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). The high resolution of the instrumentation enables the calculation of the exact mass, confirming the presence and number of chlorine, carbon, hydrogen, and nitrogen atoms based on their precise atomic masses.

LC-MS and GC-MS for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques essential for the separation, identification, and quantification of individual components within a complex mixture.

GC-MS Analysis : Due to the potential volatility of this compound, GC-MS would be a suitable method for its analysis. The sample would first be vaporized and passed through a chromatographic column, which separates it from other substances based on boiling point and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for its definitive identification and quantification, even at trace levels. Chemical derivatization may be employed to increase volatility and improve chromatographic properties if necessary.

LC-MS Analysis : For analyzing this compound in complex matrices where it might not be suitable for GC, LC-MS is the preferred method. Separation is achieved in the liquid phase before the sample is ionized and enters the mass spectrometer. LC-MS is particularly useful for analyzing reaction mixtures or biological samples to monitor the presence and concentration of the target compound. Derivatization with reagents that enhance ionization efficiency can significantly improve detection sensitivity.

X-ray Crystallography for Precise Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unparalleled insight into the molecular and supramolecular structure of this compound, should a suitable single crystal be obtained.

Single Crystal X-ray Diffraction for Bond Lengths and Angles

Single Crystal X-ray Diffraction analysis provides detailed information about the internal lattice of a crystalline substance, including unit cell dimensions, bond lengths, and bond angles. By irradiating a single crystal of this compound with an X-ray beam, the diffraction pattern can be analyzed to construct a three-dimensional model of the electron density of the molecule.

From this model, the precise spatial coordinates of each atom (chlorine, nitrogen, carbon, and hydrogen) can be determined. This allows for the direct measurement of all intramolecular bond lengths and angles. Such data is fundamental for understanding the molecule's geometry, conformation, and electronic structure. While specific experimental data for this compound is not available, the table below illustrates the type of data that would be generated.

Table 1: Hypothetical Bond Length and Angle Data from Single Crystal X-ray Diffraction No experimental data is available for this compound. The following is an example of the data format.

Bond/AngleValue (Å or °)
C-Cl Bond LengthData Not Available
N-N Bond LengthData Not Available
C-N-N Bond AngleData Not Available
C-C-Cl Bond AngleData Not Available

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. This analysis maps the electron distribution of a molecule within its crystalline environment.

Computational and Theoretical Studies of 2 Chloro 3 Methylphenyl Hydrazine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods provide detailed information about electron distribution, molecular orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) has become a widely used computational method for investigating the electronic structure of organic molecules, including hydrazine (B178648) derivatives. tandfonline.comresearchgate.net DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), allow for the optimization of molecular geometries and the calculation of key electronic properties. scirp.orgnih.gov These calculations are instrumental in understanding the reactivity and stability of these compounds. researchgate.net

Key reactivity descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller gap generally suggests higher reactivity.

Other important descriptors that can be calculated using DFT include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of an atom to attract electrons. scirp.org

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. scirp.org

These descriptors are valuable for predicting how (2-Chloro-3-methylphenyl)hydrazine and its derivatives will interact with other molecules and participate in chemical reactions. For instance, the presence of electron-donating or electron-withdrawing substituents on the phenyl ring can significantly alter these electronic parameters and, consequently, the molecule's reactivity. researchgate.net

Table 1: Calculated Electronic Properties of a Hydrazone Derivative using DFT (B3LYP/6-311G(d,p))

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-2.1 eV
Energy Gap (ΔE)4.1 eV
Ionization Potential (I)6.2 eV
Electron Affinity (A)2.1 eV
Electronegativity (χ)4.15 eV
Chemical Hardness (η)2.05 eV
Softness (S)0.488 eV⁻¹

Note: The values in this table are illustrative for a generic hydrazone derivative and would need to be specifically calculated for this compound.

Ab Initio Methods for High-Accuracy Predictions

For situations requiring higher accuracy, ab initio methods, which are based on first principles without empirical parameters, can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster theory can provide more precise predictions of molecular properties, although they are computationally more demanding than DFT. acs.org These high-accuracy calculations are particularly useful for studying reaction mechanisms where subtle energy differences are critical, such as in the Fischer indole (B1671886) synthesis. acs.orgnih.gov Comparing results from different levels of theory, including both DFT and ab initio methods, can provide a more robust understanding of the system's behavior. scirp.orgacs.org

Molecular Dynamics and Conformational Analysis

The three-dimensional structure and flexibility of a molecule are crucial determinants of its physical and biological properties. Molecular dynamics simulations and conformational analysis provide insights into these aspects.

Prediction of Stable Conformations and Tautomeric Equilibria

This compound and its derivatives can exist in various conformations due to the rotation around single bonds. Computational methods can be used to explore the potential energy surface and identify the most stable conformations. This is important as the reactivity and interaction of the molecule can be conformation-dependent.

Furthermore, hydrazones, which are common derivatives of hydrazines, can exhibit tautomerism. For example, they can exist in equilibrium between the hydrazone and the ene-hydrazine forms. mdpi.comwikipedia.org This tautomeric equilibrium is a key step in reactions like the Fischer indole synthesis. wikipedia.org Quantum chemical calculations can predict the relative energies of these tautomers, providing insight into which form is more stable and therefore more prevalent under certain conditions.

Intermolecular Interactions and Crystal Packing Studies

In the solid state, molecules are arranged in a specific three-dimensional lattice, and their packing is governed by intermolecular interactions. Understanding these interactions is important for predicting crystal properties. X-ray crystallography provides experimental data on crystal structures. fao.orgresearchgate.net

Computational methods, such as Hirshfeld surface analysis, can be used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net These analyses can identify and characterize different types of contacts, such as hydrogen bonds (e.g., N-H···N, C-H···O) and π-π stacking interactions, which play a crucial role in the stability of the crystal structure. researchgate.netmdpi.com For this compound derivatives, interactions involving the chlorine atom and the methyl group, as well as the hydrazine moiety, would be of particular interest.

Prediction of Reaction Pathways and Energy Profiles

A significant application of computational chemistry is the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the activation energies.

For this compound, a key reaction of interest is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form an indole. wikipedia.org Computational studies have been instrumental in understanding the mechanism of this reaction, which proceeds through several steps, including the formation of a phenylhydrazone, tautomerization to an ene-hydrazine, a scirp.orgscirp.org-sigmatropic rearrangement, and subsequent cyclization and elimination of ammonia (B1221849). mdpi.comwikipedia.org

Computational studies can explore how substituents on the phenylhydrazine ring, such as the chloro and methyl groups in this compound, affect the reaction pathway and the energetics of the various intermediates and transition states. nih.govnih.gov For example, electron-donating or electron-withdrawing groups can influence the rate-determining step of the reaction. acs.org In some cases, computational studies have been used to explain why certain Fischer indolizations fail, revealing that competing reaction pathways become more favorable with specific substitution patterns. acs.orgnih.gov

Transition State Characterization

The Fischer indole synthesis is a cornerstone of organic chemistry for creating indole rings, a common structure in pharmacologically active compounds. wikipedia.orgthermofisher.com This reaction proceeds from a substituted phenylhydrazine, such as this compound, and a ketone or aldehyde under acidic conditions. wikipedia.orgthermofisher.com The mechanism involves the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.orgmdpi.com Following protonation, a critical nih.govnih.gov-sigmatropic rearrangement occurs, leading to a di-imine intermediate that subsequently cyclizes and eliminates ammonia to form the aromatic indole ring. wikipedia.orgmdpi.com

Computational studies, often using DFT methods, are crucial for characterizing the transition states of these steps. researchgate.net By modeling the reaction pathway, researchers can calculate the geometries and energies of the transition state structures. This information is vital for understanding the reaction kinetics and the factors that influence the regioselectivity of the indole formation, especially when using unsymmetrical ketones. thermofisher.com For instance, theoretical calculations can elucidate the preferred pathway by comparing the activation energies of different possible transition states, thus predicting the major product of the reaction.

While specific transition state characterization for the reaction of this compound itself is not extensively documented in readily available literature, the principles are well-established from studies on analogous substituted phenylhydrazines. researchgate.net These studies confirm that the nature and position of substituents on the phenyl ring can significantly influence the energy barrier of the nih.govnih.gov-sigmatropic rearrangement, the rate-determining step of the synthesis.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and electronic properties of molecules. nih.govwikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netirjweb.com A smaller gap generally implies higher reactivity. researchgate.net

For this compound and its derivatives, FMO analysis is typically performed using DFT calculations, with methods like B3LYP being commonly employed. nih.govnih.gov These calculations provide the energies of the HOMO and LUMO, which can then be used to determine global reactivity descriptors. nih.gov

Table 1: Key Quantum Chemical Descriptors Derived from FMO Analysis

Descriptor Formula Interpretation
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.netmdpi.com
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Measures the tendency of electrons to escape from a system. nih.govchemrxiv.org
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Represents the resistance to change in electron distribution. nih.govmdpi.com
Chemical Softness (S) 1 / (2η) The reciprocal of hardness; a measure of the molecule's capacity to accept electrons. nih.govmdpi.com
Electronegativity (χ) The power of an atom in a molecule to attract electrons to itself. nih.govmdpi.com

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. nih.govmdpi.com |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties and corroborating experimental data. DFT calculations can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis), with a high degree of accuracy. nih.govchemrxiv.org

For a molecule like this compound, DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory) can predict ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when compared with experimental data, help in the definitive assignment of signals and confirmation of the molecular structure. nih.govresearchgate.net Discrepancies between calculated and experimental values are often minimal and can be attributed to the fact that calculations are typically performed for a single molecule in the gas phase, whereas experiments are conducted in solution. nih.gov

Similarly, computational methods can generate theoretical IR spectra. By calculating the harmonic vibrational frequencies, a predicted spectrum can be constructed. nih.gov These calculated frequencies and their corresponding vibrational modes are then compared with experimental FT-IR spectra to assign the observed absorption bands to specific molecular vibrations, such as N-H stretching, C-N stretching, and aromatic C-H bending. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. researchgate.netresearchgate.netconicet.gov.ar This technique calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. conicet.gov.ar The analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO) provides insights into the nature of the electronic excitations, such as π→π* or n→π* transitions. researchgate.net For substituted phenylhydrazines, the positions of the chloro and methyl groups influence the electronic structure and thus the λmax values. mdpi.com

Table 2: Correlation of Computational and Experimental Spectroscopic Data

Spectroscopic Technique Computational Method Predicted Parameters Experimental Correlation
NMR DFT (e.g., GIAO method) Chemical Shifts (δ) Signal assignment, structural verification. nih.govresearchgate.net
IR DFT Vibrational Frequencies (cm⁻¹) Band assignment, identification of functional groups. nih.govmdpi.com

| UV-Vis | TD-DFT | Absorption Maxima (λmax), Oscillator Strengths | Spectrum prediction, analysis of electronic transitions. researchgate.netconicet.gov.ar |

Molecular Modeling and Docking Studies (Limited to Non-Biological Target Interactions)

While molecular docking is widely used in drug discovery to predict the binding of a ligand to a biological target, the principles of molecular modeling and docking can also be applied to non-biological systems, such as understanding the interaction between a substrate and a catalyst. nih.govnih.gov

In the context of reactions involving this compound, such as the Fischer indole synthesis, molecular modeling can be used to study the interaction of the hydrazine derivative with the surface or active site of a catalyst. The reaction is often catalyzed by acids, but heterogeneous catalysts can also be employed. wikipedia.orgorganic-chemistry.org

Molecular docking simulations can model how this compound or its corresponding hydrazone intermediate binds to a catalytic surface (e.g., a metal oxide or a supported metal catalyst). These simulations calculate the preferred binding orientation and the interaction energy between the substrate and the catalyst. By analyzing the docked conformation, researchers can identify key interactions, such as hydrogen bonds or van der Waals forces, that anchor the substrate to the catalyst and facilitate the chemical transformation. This understanding is crucial for designing more efficient and selective catalysts for reactions like indole synthesis.

For example, a docking study could reveal how the chlorine and methyl substituents on the phenyl ring influence the orientation of the molecule within a catalyst's pore or on its surface, thereby affecting the reaction's outcome. The binding affinity and mode can be correlated with experimentally observed catalytic activity, providing a molecular-level explanation for the catalyst's performance. nih.gov

Green Chemistry and Sustainable Synthesis Perspectives

Development of More Environmentally Benign Synthetic Protocols

Traditional synthesis routes for phenylhydrazines often involve harsh reagents and generate significant waste. A common historical method is the reduction of a corresponding diazonium salt using stannous chloride or sodium sulfite (B76179). The use of stannous chloride, a toxic and expensive heavy metal reagent, presents considerable environmental and health hazards, and its by-products complicate waste disposal. google.com The sodium sulfite method, while avoiding heavy metals, still suffers from poor atom economy and generates large volumes of saline wastewater. google.comorgsyn.org

Modern research focuses on cleaner alternatives. One of the most promising is catalytic hydrogenation. This method involves reducing the diazonium salt of 3-chloro-2-methylaniline (B42847) under a hydrogen atmosphere using a solid catalyst. google.com This approach is inherently greener as it avoids stoichiometric toxic reducing agents and primarily produces water as a by-product.

Another innovative approach is the use of greener, recyclable solvents. Deep eutectic solvents (DES), such as those based on choline (B1196258) chloride and urea, are being explored as environmentally benign reaction media. researchgate.netepa.gov These solvents are often biodegradable, non-toxic, and can be recycled, reducing the reliance on volatile organic compounds (VOCs). Similarly, polyethylene (B3416737) glycol (PEG) has been used as a recyclable solvent for related hydrazide syntheses, proving effective in terms of both yield and reusability. scielo.br Sonochemical methods, which use ultrasound to drive reactions, also represent a green approach, often enabling reactions in water or with reduced energy consumption and shorter reaction times. nih.gov

Table 1: Comparison of Synthetic Protocols for Phenylhydrazines

Feature Traditional Sulfite Reduction Traditional Tin(II) Chloride Reduction Catalytic Hydrogenation Green Solvent/Sonochemistry
Reducing Agent Sodium Sulfite Stannous Chloride H₂ Gas Varies (often none or mild)
Catalyst None None Heterogeneous (e.g., Pd/C, Raney Ni) google.comgoogle.com -
Solvent Water/Acid Acid Various (often alcohols) Water, PEG, DES epa.govscielo.brnih.gov
Key By-products Sodium sulfate (B86663), SO₂ Tin salts Water Minimal
Environmental Concerns High salt wastewater, SO₂ emissions Heavy metal waste, toxicity Flammable H₂ gas Generally low

| Recyclability | Low | Low | High (catalyst) | High (solvent) |

Atom Economy and Reaction Efficiency Improvements

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.com The traditional synthesis of phenylhydrazines via diazotization followed by sulfite reduction is a classic example of poor atom economy. A large portion of the atoms from the sodium sulfite and the acid used are not incorporated into the phenylhydrazine (B124118) product, ending up as inorganic salts and other waste products. google.com

Catalytic hydrogenation offers a significant improvement in atom economy. In the ideal catalytic reduction of a diazonium salt to a hydrazine (B178648), the only other reactant is hydrogen gas, and the primary by-product is water. This represents a much more efficient use of atomic resources.

For instance, comparing the generalized reactions:

Sulfite Reduction: Ar-N₂⁺ + 2Na₂SO₃ + 2H₂O → Ar-NHNH₂ + 2Na₂SO₄

Catalytic Hydrogenation: Ar-N₂⁺ + 2H₂ (catalyst) → Ar-NHNH₂ + H⁺

Catalyst Reuse and Recyclability in Continuous Processes

A major advantage of catalytic hydrogenation is the use of heterogeneous catalysts, such as palladium on carbon (Pd/C) or Raney Nickel. google.comgoogle.com These solid catalysts can be easily separated from the reaction mixture by simple filtration and can be reused for multiple reaction cycles, reducing costs and waste. researchgate.net Research into novel catalysts, including magnetic nanoparticles (e.g., Fe₃O₄-based), offers even simpler separation using magnets and demonstrates high recyclability without significant loss of activity. researchgate.net

Waste Minimization and By-product Management Strategies

The production of phenylhydrazines traditionally generates substantial waste streams. For every ton of phenylhydrazine hydrochloride (PHH) produced, approximately 10 tons of acidic liquid waste can be generated. semanticscholar.org This effluent is often colored, highly acidic, and contains residual toxic phenylhydrazine, organic by-products, and high concentrations of ammonium (B1175870) salts. mdpi.comresearchgate.net

Modern waste management strategies focus on a "treat and recycle" approach. Detailed studies on PHH production effluent have demonstrated effective methods for waste valorization:

Neutralization and By-product Recovery: The acidic wastewater can be neutralized. In one process, liquid ammonia (B1221849) is used for neutralization, which allows for the recovery of ammonium salts. These recovered salts, such as ammonium sulfate and ammonium chloride, can be processed and used as components in compound fertilizers. semanticscholar.orgresearchgate.net

Product Recycling: Residual phenylhydrazine in the wastewater is a toxic pollutant and a loss of valuable product. By adjusting the pH, the phenylhydrazine hydrochloride can be converted to its free base form, which can then be extracted using an organic solvent like xylene. Subsequent re-extraction with hydrochloric acid allows for the recovery of the phenylhydrazine hydrochloride, which can be recycled back into the production line. Recovery rates of over 90% have been reported for this process. semanticscholar.orgmdpi.com

Solvent and Water Reuse: The extraction solvents can be recycled, and water from various stages, such as condensate from evaporation processes, can be reused as process water, closing the loop and minimizing fresh water consumption. semanticscholar.org

Adopting greener protocols like catalytic hydrogenation inherently minimizes waste at the source by avoiding the reagents that generate large quantities of salt by-products. google.com

Bio-based and Renewable Feedstock Integration

The transition from a petrochemical-based economy to one that utilizes renewable resources is a long-term goal of green chemistry. For a compound like (2-Chloro-3-methylphenyl)hydrazine, this would involve sourcing its aromatic core from bio-based feedstocks rather than from petroleum derivatives like toluene.

Currently, there is limited direct research on the synthesis of this compound or its aniline (B41778) precursor from renewable resources. The synthesis of complex, substituted aromatic compounds from biomass is a significant scientific challenge. However, the broader field is advancing. Research is ongoing to produce key aromatic platform chemicals (e.g., benzene (B151609), toluene, xylene - BTX) from the lignin (B12514952) component of lignocellulosic biomass. Similarly, glycerol, a by-product of biodiesel production, is being investigated as a versatile and renewable feedstock for a wide range of chemicals. epa.gov

While the direct synthesis of 3-chloro-2-methylaniline from a bio-based starting material is not yet an established industrial process, future developments in biorefinery technology and catalytic conversion of biomass could pave the way for renewable pathways to such precursors. This remains a forward-looking perspective rather than a current industrial reality.

Future Research Trajectories and Emerging Applications

Development of Novel Reaction Methodologies and Reagents

The synthesis of heterocyclic compounds, such as pyrazoles and indoles, from (2-Chloro-3-methylphenyl)hydrazine is a cornerstone of its application. Future efforts are focused on moving beyond traditional condensation reactions, which often require harsh conditions or long reaction times.

One promising avenue is the development of one-pot, multi-component reactions . These methods, which combine several reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. For instance, a one-pot synthesis of 1,3,5-substituted pyrazoles can be achieved by reacting terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazine (B178648) derivatives nih.gov. Another approach involves the cyclocondensation of α,β-unsaturated ketones with hydrazines, which can be optimized through various catalytic systems to improve regioselectivity and yield nih.govmdpi.com.

The exploration of novel catalytic systems is also a key research area. Recent studies have highlighted the use of catalysts such as iodine, copper, and palladium to facilitate the synthesis of complex pyrazole (B372694) derivatives under milder conditions nih.gov. For example, a copper-catalyzed cascade reaction of hydrazines with alkyne precursors has been shown to produce highly substituted pyrazoles in excellent yields nih.gov.

Furthermore, continuous flow synthesis represents a paradigm shift from traditional batch processing. This technology enables the synthesis of hydrazine derivatives with excellent functional group tolerance and scalability, offering a safer and more efficient production method rsc.org. The deoxygenation of alcohols using reagents like di-tert-butylazodicarboxylate in a flow system is an example of a modern protocol that could be adapted for reactions involving this compound rsc.org.

Future reagents will likely focus on enhancing the reactivity and selectivity of hydrazine derivatives. This includes the design of advanced Grignard reagents for N₂ functionalization to create multisubstituted hydrazines through novel pathways like ligand migration in chromium-hydrazido complexes acs.org.

MethodologyKey FeaturesPotential Advantage for this compound Chemistry
One-Pot Synthesis Multiple reaction steps in a single vessel.Increased efficiency, reduced waste, synthesis of complex pyrazoles. nih.gov
Novel Catalysis Use of catalysts like Iodine, Copper, Rhodium.Milder reaction conditions, higher yields, and better regioselectivity. nih.gov
Continuous Flow Reactions occur in a continuously flowing stream.Enhanced safety, scalability, and operational simplicity. rsc.org
Advanced Reagents e.g., Novel Grignard reagents for N₂ functionalization.Access to previously inaccessible multisubstituted hydrazine derivatives. acs.org

Exploration of Unconventional Reaction Media (e.g., Deep Eutectic Solvents, Supercritical Fluids)

The principles of green chemistry are increasingly influencing the choice of solvents in chemical synthesis. The exploration of unconventional reaction media aims to replace volatile and toxic organic solvents with safer, more sustainable alternatives.

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents. DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and inexpensive researchgate.net. Research has shown that choline (B1196258) chloride-based DESs are effective media for the synthesis of hydrazones, often improving reaction yields and shortening reaction times, especially when combined with ultrasound methods researchgate.netmdpi.com. For instance, the synthesis of a quinoline hydrazone in a choline chloride:oxalic acid DES under ultrasound irradiation resulted in a nearly quantitative yield of 98% researchgate.net. The reusability of these solvents for several cycles without significant loss of efficacy further enhances their economic and environmental benefits researchgate.net.

Deep Eutectic Solvent (Choline Chloride-based)HBD ComponentReaction MethodYield (%)
ChCl:Levulinic AcidLevulinic AcidConventional82
ChCl:Oxalic AcidOxalic AcidUltrasound98
ChCl:Malonic AcidMalonic AcidUltrasoundHigh
ChCl:trans-Cinnamic Acidtrans-Cinnamic AcidConventionalHigh

Table based on data for analogous hydrazone syntheses, demonstrating the potential of DESs for reactions involving this compound. researchgate.netmdpi.com

Supercritical Fluids (SCFs) , such as supercritical carbon dioxide (scCO₂), represent another frontier in green reaction media. A substance becomes a supercritical fluid when heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas. SCFs are non-toxic and can be easily removed from the reaction mixture by depressurization youtube.com. While specific applications with this compound are still emerging, SCFs have been widely studied for their use in extraction, materials processing, and as a reaction medium for various chemical syntheses youtube.com. Their tunable properties make them suitable for optimizing reaction conditions to favor specific product formations, presenting a significant opportunity for developing clean synthetic routes to novel heterocyclic compounds.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The complexity of chemical reactions presents a significant challenge for designing new synthetic routes. Artificial Intelligence (AI) and Machine Learning (ML) are rapidly emerging as powerful tools to navigate this complexity, accelerating the discovery and optimization of chemical processes.

Beyond simply predicting the final product, AI can also forecast reaction rates and selectivity, which are crucial for controlling the outcome of a synthesis eurekalert.org. By analyzing factors like the steric and electronic properties of reactants, ML models can help chemists select the optimal conditions to achieve the desired product in the highest possible yield eurekalert.org. Researchers are developing platforms and web applications that allow chemists to analyze their own reaction systems, streamlining the process of experimental design eurekalert.org.

Advanced Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry provides a powerful toolkit for designing novel molecules with specific, predetermined properties before they are ever synthesized in a lab. Using methods like Density Functional Theory (DFT), researchers can model the electronic structure, geometry, and spectroscopic properties of derivatives of this compound.

This in silico approach is particularly valuable in materials science. For example, in the development of new dyes for dye-sensitized solar cells (DSSCs), DFT calculations can be used to predict key parameters like the molecule's HOMO-LUMO energy gap, which is crucial for its performance as a sensitizer researchgate.net. By computationally screening a library of virtual hydrazone-based dye derivatives, scientists can identify the most promising candidates for synthesis, saving significant time and resources researchgate.net.

Computational tools can also be used to design molecules with specific biological activities for non-clinical applications, such as agrochemicals. By modeling the interaction of a potential molecule with a target enzyme, such as succinate dehydrogenase in fungi, researchers can design more potent and selective inhibitors acs.org. This molecular design process allows for the rational optimization of the lead compound's structure to enhance its desired activity and other properties.

Multidisciplinary Research Opportunities in Non-Clinical Areas

While hydrazines are widely explored in medicinal chemistry, their derivatives offer substantial opportunities in various non-clinical fields, particularly in agrochemicals and materials science.

In the agrochemical sector , pyrazole derivatives, which are readily synthesized from this compound, are a well-established and highly valuable class of compounds researchgate.net. Research is focused on developing novel pyrazole hydrazide derivatives that exhibit broad-spectrum activity against plant pathogens. For example, certain pyrazole hydrazides bearing a 1,3,4-oxadiazole core have shown potent multipurpose activity as fungicides, anti-oomycetes, and bactericides acs.org. One such compound demonstrated protective and curative activities of over 85% against corn scab, with performance comparable to commercial fungicides acs.org. These compounds often act as succinate dehydrogenase inhibitors, a validated target for controlling fungal diseases acs.org.

Compound ClassTarget PathogenApplication
Pyrazole HydrazidesGibberella zeae (fungus)Fungicide (Corn Scab) acs.org
Pyrazole HydrazidesPhytophthora infestans (oomycete)Anti-oomycete (Late Blight) acs.org
Pyrazole HydrazidesXanthomonas oryzae (bacteria)Bactericide (Rice Bacterial Blight) acs.org

In materials science , hydrazone derivatives are being investigated as organic dyes for use in dye-sensitized solar cells (DSSCs) researchgate.netmdpi.com. Their structural versatility allows for the tuning of their optical and electronic properties to efficiently absorb sunlight and inject electrons, which are key processes in solar energy conversion researchgate.net. Researchers are designing and synthesizing novel, metal-free hydrazone-based dyes from inexpensive starting materials as a cost-effective alternative to traditional ruthenium-based sensitizers researchgate.net. These organic dyes have achieved promising power conversion efficiencies, making them a key area of research for next-generation photovoltaic technologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-3-methylphenyl)hydrazine
Reactant of Route 2
Reactant of Route 2
(2-Chloro-3-methylphenyl)hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.